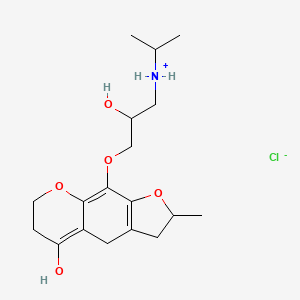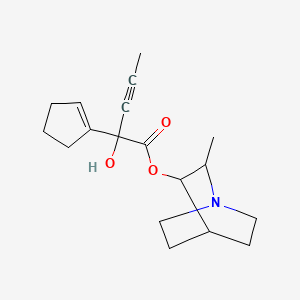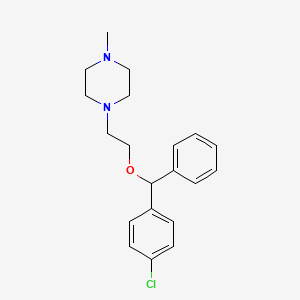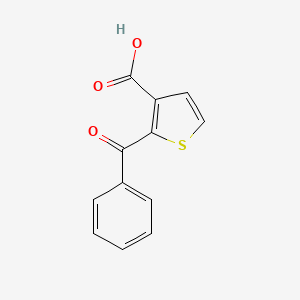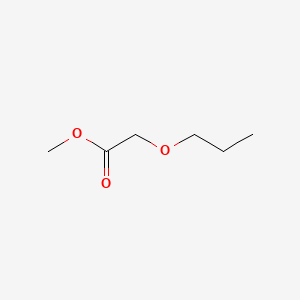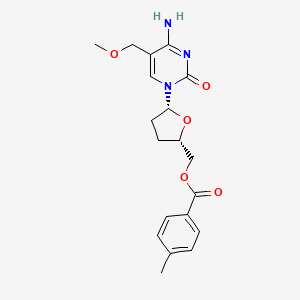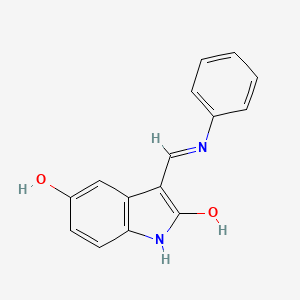
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its unique structure, which includes an indole core substituted with a phenylamino group and a hydroxy group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- typically involves the condensation of indole derivatives with appropriate phenylamino compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions where the phenylamino group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- can be compared with other similar compounds, such as:
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (E)-: This is an isomer of the (Z)-compound with different spatial arrangement of atoms, leading to different chemical and biological properties.
Indole derivatives: Other indole derivatives with different substituents can be compared to highlight the unique properties of the (Z)-compound.
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Número CAS |
159212-43-8 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-(phenyliminomethyl)-1H-indole-2,5-diol |
InChI |
InChI=1S/C15H12N2O2/c18-11-6-7-14-12(8-11)13(15(19)17-14)9-16-10-4-2-1-3-5-10/h1-9,17-19H |
Clave InChI |
OLUCBLJPXZFIPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=C(NC3=C2C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


